Ribostamycin Sulfate

Description

Properties

IUPAC Name |

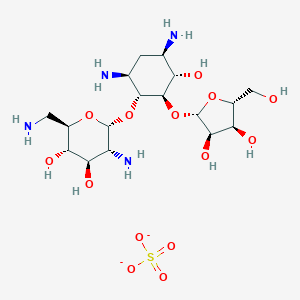

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O10.H2O4S/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17;1-5(2,3)4/h4-17,22-27H,1-3,18-21H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCDDYYZMGGHOE-YMSVYGIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N4O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53797-35-6 | |

| Record name | Ribostamycin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53797-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribostamycin sulfate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053797356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribostamycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOSTAMYCIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFN1QU7PEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ribostamycin Sulfate from Streptomyces ribosidificus: A Technical Guide

Executive Summary: Ribostamycin is a broad-spectrum aminoglycoside-aminocyclitol antibiotic produced by the soil bacterium Streptomyces ribosidificus.[1][2] Composed of three ring subunits—2-deoxystreptamine (DOS), neosamine C, and ribose—it is a crucial antimicrobial agent effective against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[4][5] This guide provides an in-depth overview of the biosynthesis, production, analytical characterization, and mechanism of action of ribostamycin sulfate, intended for researchers and professionals in drug development.

Introduction

Ribostamycin was first isolated from Streptomyces ribosidificus, identified in a soil sample from Tsu City, Mie Prefecture, Japan.[1] As a member of the aminoglycoside class, it plays a significant role in clinical settings, particularly against infections resistant to other antibiotics.[5] The World Health Organization lists ribostamycin as a critically important antimicrobial.[1] Its core structure features a 2-deoxystreptamine (DOS) unit, a common scaffold in many clinically vital aminoglycosides like neomycin and kanamycin.[6][7][8] Understanding its biosynthesis and production is fundamental for optimizing yields and developing novel derivatives to combat growing antibiotic resistance.[1]

Biosynthesis of Ribostamycin

The production of ribostamycin in S. ribosidificus is governed by a dedicated biosynthetic gene cluster (BGC) containing the rbm genes.[9][10] The pathway begins with the common sugar D-glucose and proceeds through a series of enzymatic modifications to construct the final molecule.[1][9]

The biosynthesis initiates with the conversion of D-glucose to glucose-6-phosphate. The enzyme RbmA, a 2-deoxy-scyllo-inosose synthase, then catalyzes the formation of 2-deoxy-scyllo-inosose.[1][9] Following this, the aminotransferase RbmB is responsible for two distinct amination steps in the formation of the central 2-deoxystreptamine (DOS) core.[6][8] The pathway involves further oxidation, amination, and glycosylation steps catalyzed by other Rbm enzymes to attach the neosamine and ribose moieties.[1][9]

A summary of the key genes and their proposed functions is detailed in Table 1.

Table 1: Key Genes in the Ribostamycin Biosynthetic Cluster and Their Putative Functions.

| Gene Name | Proposed Function | Reference |

|---|---|---|

| rbmA | 2-Deoxy-scyllo-inosose (DOI) synthase | [9][10] |

| rbmB | 2-Deoxy-scyllo-inosose aminotransferase | [6][9] |

| rbmC | Dehydrogenase | [1][9] |

| rbmD | Glycosyltransferase | [1][9] |

| rbmG | Dehydrogenase | [1][9] |

| rbmH | Aminotransferase | [9] |

| rbmI | Aminoglycoside 3-N-acetyltransferase (Resistance) | [9][10] |

| rph | Aminoglycoside phosphotransferase (Resistance) |[9] |

The biosynthetic pathway is visualized in the diagram below.

Production of this compound

The industrial production of antibiotics from Streptomyces species is primarily achieved through submerged fermentation in large-scale bioreactors.[12] While specific protocols for S. ribosidificus are proprietary, a general methodology can be outlined based on established procedures for related actinomycetes.[12][13][14]

Experimental Protocol: Fermentation

-

Inoculum Preparation: A spore suspension of Streptomyces ribosidificus (e.g., ATCC 21294) is prepared.[10][11] This suspension is used to inoculate a seed culture medium (e.g., Tryptic Soy Broth) and incubated for 48-72 hours at 28-30°C with agitation to generate a vegetative biomass.

-

Production Medium: The main production medium is formulated to support secondary metabolite production. A typical medium might consist of a primary carbon source (e.g., soluble starch, glucose), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals (e.g., CaCO₃, K₂HPO₄).[15]

-

Fermentation: The production bioreactor is inoculated with the seed culture (typically 5-10% v/v). Fermentation is carried out for 7-10 days at 28-30°C. Key parameters such as pH (maintained around 7.0), dissolved oxygen, and agitation speed are continuously monitored and controlled to maximize yield.[14][15]

-

Harvesting: After the fermentation period, the culture broth is harvested. The mycelial biomass is separated from the supernatant, which contains the secreted ribostamycin, via centrifugation or filtration.

Experimental Protocol: Extraction and Purification

-

Extraction: Ribostamycin is a polar, water-soluble compound. The clarified supernatant from the fermentation broth is the starting material for extraction. Cation-exchange chromatography is a common first step, where the positively charged aminoglycoside binds to the resin and is later eluted.

-

Purification: The crude extract is further purified using a series of chromatographic techniques. This may include additional ion-exchange steps, followed by reverse-phase high-performance liquid chromatography (HPLC).[16]

-

Sulfate Salt Formation: The purified ribostamycin base is converted to its sulfate salt to improve stability and solubility. This is typically achieved by reacting the base with sulfuric acid under controlled pH conditions, followed by precipitation or lyophilization to obtain the final this compound powder.[3]

The general workflow for production and analysis is depicted below.

Analytical Characterization

Due to its lack of a strong chromophore, ribostamycin is not readily detected by UV-Vis spectroscopy. Therefore, universal detection methods are employed in conjunction with HPLC. These include the evaporative light scattering detector (ELSD), charged aerosol detector (CAD), and the nano-quantity analyte detector (NQAD).[17] Mass spectrometry (LC-MS) is also used for structural confirmation and impurity profiling.[17]

A robust method for the simultaneous detection of ribostamycin and its related substances has been developed using HPLC with an NQAD.[17] A comparison of the performance of different aerosol detectors is provided in Table 2.

Table 2: Performance Comparison of Analytical Detectors for Ribostamycin Analysis.

| Parameter | NQAD | CAD | ELSD |

|---|---|---|---|

| Limit of Detection (LOD) | 0.8 µg/mL | Not Specified | 8 µg/mL |

| Linear Range | 2 - 1000 µg/mL | 2 - 200 µg/mL | 8 - 200 µg/mL |

Data sourced from a comparative study on aerosol detectors for ribostamycin analysis.[17]

Experimental Protocol: HPLC-NQAD Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a nano-quantity analyte detector (NQAD).

-

Column: A C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm).[16]

-

Mobile Phase: An optimized mobile phase containing ion-pairing agents like pentafluoropropionic acid (PFPA) or trifluoroacetic acid (TFA) in an acetonitrile/water mixture is used to achieve good separation.[16][17]

-

Detection: The NQAD detector is operated with optimized parameters for nebulization temperature and gas flow rate.

-

Quantification: Quantification can be performed using either external standards or the area normalization method. The NQAD provides a more accurate result due to its wide linear response range.[17]

Mechanism of Action

Ribostamycin, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome.[3] The positively charged amino groups on the molecule facilitate its interaction with the negatively charged bacterial cell envelope and subsequent uptake into the cytoplasm.[5]

Once inside the cell, ribostamycin binds irreversibly to the 16S rRNA component of the 30S ribosomal subunit.[4][5] This binding event at the A-site interferes with protein synthesis in two primary ways:

-

Inhibition of Translocation: It blocks the movement of peptidyl-tRNA from the A-site to the P-site, effectively halting peptide chain elongation.[4]

-

mRNA Misreading: The binding causes conformational changes in the ribosome, leading to the misreading of the mRNA codons. This results in the incorporation of incorrect amino acids and the synthesis of non-functional or toxic proteins.[4]

The culmination of these effects is a rapid disruption of essential cellular processes, leading to bacterial cell death.[3]

Conclusion

This compound remains a clinically relevant antibiotic derived from Streptomyces ribosidificus. Its production relies on controlled fermentation processes, followed by multi-step extraction and purification. The elucidation of its biosynthetic pathway has opened avenues for genetic engineering to enhance production and create novel derivatives. Advanced analytical techniques are crucial for quality control and ensuring the purity of the final drug product. A thorough understanding of its mechanism of action—the disruption of bacterial protein synthesis—is vital for overcoming resistance and guiding the development of next-generation aminoglycosides.

References

- 1. Ribostamycin - Wikipedia [en.wikipedia.org]

- 2. goldbio.com [goldbio.com]

- 3. toku-e.com [toku-e.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Exploration of Antibiotic Activity of Aminoglycosides, in Particular Ribostamycin Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structure of RbmB from Streptomyces ribosidificus, an aminotransferase involved in the biosynthesis of ribostamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of (+)-ribostamycin by catalytic, enantioselective hydroamination of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The structure of RbmB from Streptomyces ribosidificus, an aminotransferase involved in the biosynthesis of ribostamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The ribostamycin biosynthetic gene cluster in Streptomyces ribosidificus: comparison with butirosin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jmb.or.kr [jmb.or.kr]

- 14. Solid-state fermentation for the production of meroparamycin by streptomyces sp. strain MAR01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of ribostamycin and its impurities using a nano-quantity analyte detector: Systematic comparison of performance among three different aerosol detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ribostamycin Sulfate as a Protein Disulfide Isomerase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein disulfide isomerase (PDI) is a critical enzyme in the endoplasmic reticulum (ER) responsible for catalyzing the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins. Beyond its isomerase function, PDI also exhibits chaperone activity, preventing the aggregation of misfolded proteins. The dysregulation of PDI activity has been implicated in various pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention. Ribostamycin sulfate, an aminoglycoside antibiotic, has been identified as a specific inhibitor of the chaperone activity of PDI, presenting a unique mechanism for modulating cellular proteostasis. This technical guide provides an in-depth overview of this compound as a PDI inhibitor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated cellular pathways.

Introduction to Protein Disulfide Isomerase (PDI)

PDI is a multi-domain protein belonging to the thioredoxin superfamily, primarily localized in the ER. Its canonical function is to ensure the correct folding of proteins destined for secretion or insertion into the cell membrane by catalyzing disulfide bond dynamics. PDI contains two thioredoxin-like active sites, each with a CXXC motif, which are responsible for its isomerase and reductase activities. In addition to these catalytic functions, PDI possesses a substrate-binding site that confers its chaperone activity, preventing the aggregation of folding intermediates.

Elevated levels of PDI have been observed in various cancer cells, where it helps manage the increased demand for protein synthesis and folding, thereby promoting cell survival and proliferation.[1] Consequently, inhibiting PDI has emerged as a promising anti-cancer strategy.[1]

This compound: A Specific Inhibitor of PDI Chaperone Activity

This compound is an aminoglycoside antibiotic produced by Streptomyces ribosidificus.[2] While its primary mechanism of action as an antibiotic involves binding to the bacterial ribosome and inhibiting protein synthesis, it has been discovered to have a distinct activity in eukaryotic cells as an inhibitor of PDI.[3][4]

Crucially, studies have shown that this compound specifically inhibits the chaperone activity of PDI without affecting its isomerase activity.[5][6] This specificity suggests that ribostamycin binds to a region of PDI distinct from the catalytic CGHC motifs.[5][6] This selective inhibition of the chaperone function offers a nuanced approach to targeting PDI, potentially minimizing off-target effects associated with broad PDI inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction and inhibitory effect of this compound on PDI.

Table 1: Binding Affinity and Stoichiometry of this compound to PDI

| Parameter | Value | Species | Method | Reference |

| Dissociation Constant (KD) | 0.319 mM | Bovine | Biacore | [2] |

| Inhibitory Molar Ratio (Ribostamycin:PDI) for complete chaperone inhibition | ~100:1 | Bovine | In vitro chaperone assay | [5][6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound as a PDI inhibitor.

PDI Chaperone Activity Assay (Insulin Aggregation Assay)

This assay measures the ability of PDI to prevent the aggregation of a model substrate, insulin, upon the reduction of its disulfide bonds. Inhibition of this chaperone activity by this compound can be quantified by an increase in turbidity.

Materials:

-

Bovine insulin

-

Dithiothreitol (DTT)

-

Protein Disulfide Isomerase (PDI), purified

-

This compound

-

Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.0

-

Spectrophotometer capable of reading absorbance at 650 nm

Protocol:

-

Prepare a stock solution of bovine insulin (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Prepare a fresh stock solution of DTT (e.g., 100 mM) in water.

-

In a 96-well plate, prepare the reaction mixtures. For each reaction, combine:

-

PDI (final concentration, e.g., 1 µM)

-

This compound at various concentrations (or vehicle control)

-

Assay Buffer to the desired final volume.

-

-

Pre-incubate the PDI and this compound mixture at room temperature for a defined period (e.g., 30 minutes).

-

Initiate the reaction by adding insulin (final concentration, e.g., 0.2 mg/mL) and DTT (final concentration, e.g., 1 mM).

-

Immediately begin monitoring the change in absorbance at 650 nm over time at a constant temperature (e.g., 25°C). Readings can be taken every minute for 30-60 minutes.

-

The rate of insulin aggregation is determined by the slope of the linear portion of the absorbance curve. The percentage of inhibition is calculated by comparing the rates in the presence and absence of this compound.

PDI Isomerase Activity Assay (Scrambled Ribonuclease A Refolding Assay)

This assay determines the ability of PDI to catalyze the refolding of scrambled ribonuclease A (scRNase A), which contains non-native disulfide bonds, into its active form. As this compound does not inhibit this activity, it serves as a crucial control experiment.

Materials:

-

Scrambled Ribonuclease A (scRNase A)

-

Cytidine 2',3'-cyclic monophosphate (cCMP)

-

Protein Disulfide Isomerase (PDI), purified

-

This compound

-

Assay Buffer: 100 mM Tris-HCl, 2 mM EDTA, pH 8.0

-

Redox Buffer: Glutathione (GSH) and Glutathione disulfide (GSSG) at a defined ratio (e.g., 1 mM GSH, 0.2 mM GSSG)

-

Spectrophotometer capable of reading absorbance at 296 nm

Protocol:

-

Prepare a stock solution of scRNase A.

-

Prepare a stock solution of the substrate cCMP.

-

In a suitable reaction vessel, combine:

-

PDI (final concentration, e.g., 1 µM)

-

This compound at the desired concentration (or vehicle control)

-

Assay Buffer

-

Redox Buffer

-

-

Pre-incubate the mixture at room temperature.

-

Initiate the refolding reaction by adding scRNase A (final concentration, e.g., 50 µM).

-

At various time points, take aliquots of the reaction mixture and add them to a solution of cCMP.

-

Monitor the hydrolysis of cCMP by measuring the increase in absorbance at 296 nm. The rate of this reaction is proportional to the concentration of active, refolded RNase A.

-

Plot the activity of RNase A as a function of time to determine the rate of PDI-catalyzed refolding.

Binding Affinity Determination (Surface Plasmon Resonance - Biacore)

This method allows for the real-time, label-free analysis of the binding kinetics and affinity between this compound and PDI.

Materials:

-

Biacore instrument and sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Protein Disulfide Isomerase (PDI), purified

-

This compound

-

Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Protocol:

-

PDI Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject a solution of PDI in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to allow for covalent coupling via amine groups.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without PDI immobilization to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the this compound solutions over the PDI-immobilized and reference flow cells at a constant flow rate.

-

Monitor the change in the surface plasmon resonance signal (response units, RU) over time to obtain association and dissociation curves.

-

Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the PDI flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Cellular Signaling Pathways and Experimental Workflows

The inhibition of PDI's chaperone function by this compound is expected to disrupt ER proteostasis, leading to an accumulation of misfolded proteins. This, in turn, is hypothesized to trigger the Unfolded Protein Response (UPR), a cellular stress response pathway. While direct experimental evidence linking this compound to UPR activation is currently limited, the logical pathway is outlined below based on the known functions of PDI.

Hypothesized Signaling Pathway: this compound-Induced UPR

The UPR is mediated by three ER-resident transmembrane sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). In an unstressed state, these sensors are kept inactive by the ER chaperone GRP78/BiP.

Caption: Hypothesized UPR activation by this compound.

Experimental Workflow for Investigating this compound's Effect on the UPR

This workflow outlines the steps to experimentally validate the hypothesized induction of the UPR by this compound.

Caption: Workflow for UPR activation analysis.

Conclusion and Future Directions

This compound represents a valuable tool for studying the specific roles of PDI's chaperone activity in cellular processes. Its ability to selectively inhibit this function without affecting isomerase activity allows for a more precise dissection of PDI's contributions to proteostasis and disease pathology. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of targeting PDI's chaperone function.

Future research should focus on validating the hypothesized link between this compound-mediated PDI chaperone inhibition and the activation of the Unfolded Protein Response. Elucidating the downstream consequences of this specific mode of PDI inhibition will be crucial for understanding its potential applications in diseases characterized by ER stress, such as cancer and neurodegenerative disorders. Further studies are also warranted to identify the precise binding site of this compound on PDI, which could inform the design of more potent and specific second-generation inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 3. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]

solubility and bioavailability of ribostamycin sulfate for research

An In-depth Technical Guide on the Solubility and Bioavailability of Ribostamycin Sulfate for Research

Introduction

This compound is an aminoglycoside antibiotic derived from Streptomyces ribosidificus.[1][2][3][4] It is a broad-spectrum antibiotic effective against both gram-positive and gram-negative bacteria.[3][4][5] Its mechanism of action involves binding to the 30S and 50S ribosomal subunits, which interferes with bacterial protein synthesis and leads to a defective bacterial cell membrane.[3][4][6][7][8] This guide provides a comprehensive overview of the solubility and bioavailability of this compound, offering critical data and protocols for researchers, scientists, and drug development professionals.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption and formulation. This compound, the salt form of ribostamycin, is formulated to enhance its solubility in aqueous solutions.[9]

Quantitative Solubility Data

This compound exhibits high solubility in water and is practically insoluble in common organic solvents like DMSO and ethanol.[1][2][10][11]

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Temperature (°C) | Source |

| Water | 100 | 180.97 | 25 | [1][10][12] |

| Water | 50 | - | Not Specified | [13][14] |

| Water | ≥24.6 | - | Not Specified | [6][11][15] |

| DMSO | Insoluble | - | Not Specified | [1][2][10][11] |

| Ethanol | Insoluble | - | Not Specified | [1][2][10][11] |

Experimental Protocol: Solubility Determination (Saturation Shake-Flask Method)

This protocol outlines a standard method for determining the aqueous solubility of this compound.

-

Materials and Equipment:

-

This compound powder

-

Distilled or deionized water (or other solvent systems)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

pH meter

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., water). The excess solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let the undissolved particles settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Measure the pH of the saturated solution, as it can influence the solubility of ionizable compounds.

-

Visualization: Solubility Determination Workflow

Caption: Workflow for determining the solubility of this compound.

Bioavailability and Pharmacokinetics of this compound

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. For orally administered drugs, this is influenced by solubility, permeability, and first-pass metabolism. Aminoglycosides, including ribostamycin, are generally known for their poor absorption from the gastrointestinal tract, leading to low oral bioavailability.[9] Consequently, they are typically administered parenterally for systemic infections.[9]

Pharmacokinetic Data

Pharmacokinetic studies have been conducted in animal models and pediatric patients, providing insights into the distribution and elimination of this compound after parenteral administration.

| Species/Population | Dose and Route | Cmax (µg/mL) | t½ (hours) | Key Findings | Source |

| Guinea Pigs | 400 mg/kg (single s.c.) | - | 15.8 (in perilymph) | The half-life in perilymph was significantly reduced after multiple doses. | [16] |

| Pediatric Patients (3 mo - 11 yrs) | 10 mg/kg (i.m.) | Approached adult Cmax after a 500mg dose | - | Absorption and elimination were more rapid in pediatric patients compared to adults. | [17] |

Experimental Protocol: In Vivo Pharmacokinetic Study in an Animal Model

This protocol describes a general procedure for assessing the pharmacokinetics of this compound in a rodent model.

-

Animal Model:

-

Dosing and Groups:

-

Intravenous (IV) Group: Administer a single bolus dose of this compound via a cannulated vein (e.g., tail vein) to determine the elimination half-life and volume of distribution.

-

Oral (PO) or Intramuscular (IM) Group: Administer a single dose via oral gavage or intramuscular injection to assess absorption characteristics.[17]

-

Use a sufficient number of animals per group to ensure statistical power.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Process blood samples to obtain plasma or serum and store them at -80°C until analysis.

-

-

Bioanalysis:

-

Pharmacokinetic Analysis:

-

Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Absolute bioavailability (F%) for the PO group, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

-

Visualization: In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for an in vivo pharmacokinetic study.

Experimental Protocol: In Vitro Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[21][22][23][24][25]

-

Cell Culture:

-

Monolayer Integrity Check:

-

Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

-

Optionally, determine the permeability of a low-permeability marker like Lucifer yellow or mannitol.

-

-

Permeability Assay:

-

The assay is conducted in two directions: apical (AP) to basolateral (BL) to measure absorption, and basolateral (BL) to apical (AP) to assess efflux.[22][25]

-

Rinse the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Add the test compound (this compound) dissolved in the transport buffer to the donor chamber (AP for A-B transport, BL for B-A transport).

-

Add fresh transport buffer to the receiver chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.

-

Also, take a sample from the donor chamber at the beginning and end of the experiment.

-

-

Sample Analysis and Data Calculation:

-

Analyze the concentration of this compound in all samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration in the donor chamber.

-

-

-

Calculate the efflux ratio (ER) as: Papp (B-A) / Papp (A-B) . An ER > 2 suggests the involvement of active efflux transporters.

-

Visualization: Caco-2 Permeability Assay Workflow

Caption: Workflow for the Caco-2 intestinal permeability assay.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Ribostamycin, like other aminoglycosides, exerts its antibacterial effect by targeting the bacterial ribosome.[8][9]

-

Binding to Ribosome: The positively charged amino groups of ribostamycin interact with the negatively charged phosphate backbone of ribosomal RNA (rRNA). It specifically binds to the A-site on the 16S rRNA of the 30S ribosomal subunit.[8]

-

Inhibition of Protein Synthesis: This binding event disrupts the normal function of the ribosome in several ways:

-

Bactericidal Effect: The culmination of these disruptions is the premature termination of protein synthesis, leading to the production of non-functional or toxic proteins and ultimately bacterial cell death.[9]

Visualization: this compound Mechanism of Action

Caption: Simplified pathway of ribostamycin's antibacterial action.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. goldbio.com [goldbio.com]

- 4. zellbio.eu [zellbio.eu]

- 5. Comparative antimicrobial activities of ribostamycin, gentamicin, ampicillin and lincomycin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. scfhs.org.sa [scfhs.org.sa]

- 8. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. selleckchem.com [selleckchem.com]

- 11. apexbt.com [apexbt.com]

- 12. selleckchem.com [selleckchem.com]

- 13. toku-e.com [toku-e.com]

- 14. This compound CAS#: 53797-35-6 [m.chemicalbook.com]

- 15. raybiotech.com [raybiotech.com]

- 16. Analysis of the phamacokinetics of ribostamycin in serum and perilymph of guinea pigs after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of ribostamycin in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An optimized method for the detection and spatial distribution of aminoglycoside and vancomycin antibiotics in tissue sections by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. enamine.net [enamine.net]

- 23. Use of a Caco-2 cell culture model for the characterization of intestinal absorption of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Path: Initial Pharmacokinetic Studies of Ribostamycin Sulfate in Animal Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ribostamycin sulfate, an aminoglycoside antibiotic, has been a subject of interest for its therapeutic potential. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME)—is a critical step in preclinical development. This technical guide synthesizes available data on the initial pharmacokinetic studies of this compound in animal models, providing researchers with a foundational understanding of its behavior in vivo.

Due to a scarcity of publicly available, detailed pharmacokinetic studies of this compound in common rodent (rat, mouse) and non-rodent (dog) models, this guide presents data from a key study in guinea pigs. To provide a broader context for researchers working with other models, comparative pharmacokinetic data for other structurally similar and well-studied aminoglycosides, such as kanamycin and amikacin, are also included. These comparative data can help in forming initial hypotheses about the pharmacokinetic behavior of ribostamycin in those species.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of ribostamycin, like other aminoglycosides, are characterized by poor oral absorption and primary excretion via the kidneys.

Key Findings in Guinea Pigs

A notable study investigated the pharmacokinetics of ribostamycin in guinea pigs following a single subcutaneous injection of 400 mg/kg. The study also explored the effects of multiple dosing. Key findings from this research are summarized below.

| Parameter | Single Dose (400 mg/kg s.c.) | Multiple Doses (400 mg/kg/day for 14 days) |

| Perilymph Half-life (t½) | 15.8 hours | 7.6 hours |

| Accumulation | No accumulation observed in serum or perilymph | - |

| Ototoxicity | Slight | - |

| Kidney Function | No functional impairment observed | - |

| Data sourced from Harpur & Gonda, 1982.[1] |

The study highlighted that after multiple doses, the rate of transfer of ribostamycin from the perilymph to the serum increased, leading to a shorter half-life in the perilymph.[1]

Comparative Pharmacokinetics of Aminoglycosides in Animal Models

In the absence of specific data for ribostamycin in rats and dogs, examining the pharmacokinetics of other aminoglycosides can provide valuable insights for study design.

Pharmacokinetics in Dogs

Studies on aminoglycosides like kanamycin and amikacin in dogs reveal a consistent pattern of rapid distribution and elimination.

| Drug | Dose | Route | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) |

| Kanamycin | 10 mg/kg | IM | - | - | 1.80 ± 0.17 |

| Amikacin | - | IM/IV | - | - | ~1 |

| Aminosidine | 15 mg/kg | IM | 32 ± 6.4 | 1 | - |

| Aminosidine | 15 mg/kg | SC | 36 ± 3.4 | 1 | - |

It is important to note that these are different drugs, and their pharmacokinetic parameters may not be directly extrapolated to ribostamycin.

Pharmacokinetics in Rodents (Rats)

Experimental Protocols for Pharmacokinetic Studies

Detailed and standardized protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. Below are generalized methodologies for conducting such studies in rodent and canine models, adaptable for aminoglycosides like this compound.

Rodent Pharmacokinetic Study Protocol (Rat/Mouse)

This protocol outlines a typical procedure for evaluating the pharmacokinetics of an aminoglycoside following intravenous and oral administration.

1. Animal Model:

-

Species: Sprague-Dawley rats or BALB/c mice.

-

Health Status: Healthy, specific-pathogen-free animals.

-

Acclimatization: Acclimatize animals to the laboratory environment for at least one week before the experiment.

2. Drug Administration:

-

Formulation: Prepare this compound in a sterile, isotonic solution (e.g., 0.9% saline) for injection. For oral administration, an aqueous solution or suspension may be used.

-

Intravenous (IV) Administration: Administer a single bolus dose via the tail vein.

-

Oral (PO) Administration: Administer the dose using an oral gavage needle.

-

Fasting: For oral dosing studies, fast the animals overnight (approximately 12 hours) prior to administration to ensure consistent absorption.

3. Blood Sampling:

-

Technique: Collect blood samples from the tail vein, saphenous vein, or via retro-orbital bleeding (under anesthesia). For terminal collection, cardiac puncture can be used.

-

Time Points: Collect samples at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Collect blood into heparinized tubes. Centrifuge to separate plasma, and store the plasma samples at -80°C until analysis.

4. Sample Analysis:

-

Method: Quantify ribostamycin concentrations in plasma using a validated analytical method, such as High-Performance Liquid Chromatography with Evaporated Light Scattering Detection (HPLC-ELSD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Validation: The analytical method should be validated for linearity, accuracy, precision, and sensitivity.

5. Pharmacokinetic Analysis:

-

Software: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

-

Parameters: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Canine Pharmacokinetic Study Protocol

This protocol provides a framework for pharmacokinetic studies in dogs.

1. Animal Model:

-

Species: Beagle dogs are commonly used due to their manageable size and docile nature.

-

Health Status: Healthy, purpose-bred dogs.

-

Acclimatization: Acclimatize dogs to the study environment and handling procedures.

2. Drug Administration:

-

Formulation: Similar to rodent studies, prepare a sterile solution for injection.

-

Intravenous (IV) Administration: Administer via the cephalic or saphenous vein.

-

Intramuscular (IM) Administration: Inject into the lumbar or thigh muscles.

-

Subcutaneous (SC) Administration: Inject into the loose skin over the back or neck.

-

Fasting: Fast dogs overnight before dosing.

3. Blood Sampling:

-

Technique: Collect blood from the cephalic, saphenous, or jugular veins.

-

Time Points: Collect samples at appropriate intervals based on the expected half-life of the drug (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

-

Sample Processing: Process and store plasma samples as described for rodents.

4. Sample and Data Analysis:

-

Follow the same procedures for sample analysis and pharmacokinetic data analysis as outlined in the rodent protocol.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for planning and executing a successful pharmacokinetic study. The following diagram illustrates a typical workflow.

References

Ribostamycin Sulfate: A Technical Guide on a WHO Critically Important Antimicrobial

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribostamycin, an aminoglycoside antibiotic, is recognized by the World Health Organization (WHO) as a Critically Important Antimicrobial for human medicine.[1][2][3][4][5] This classification underscores its significance in treating serious bacterial infections and the need for its prudent use to mitigate the development of antimicrobial resistance. This technical guide provides an in-depth overview of ribostamycin sulfate, including its mechanism of action, antimicrobial spectrum with quantitative data, mechanisms of resistance, and detailed experimental protocols for susceptibility testing. The information is intended to support research, drug development, and stewardship efforts related to this vital antibiotic.

WHO Classification: Critically Important Antimicrobial

The World Health Organization categorizes antimicrobials based on their importance to human medicine to guide risk management strategies and promote responsible use.[3][4][5] Ribostamycin is a member of the aminoglycoside class, which is classified as Critically Important Antimicrobials for human medicine.[3][4][5] This designation is based on two primary criteria:

-

Criterion 1: The antimicrobial class is the sole, or one of limited available therapies, to treat serious bacterial infections in people.

-

Criterion 2: The antimicrobial class is used to treat infections in people caused by either bacteria that may be transmitted from non-human sources or bacteria that may acquire resistance genes from non-human sources.

The inclusion of aminoglycosides, and by extension ribostamycin, in this category highlights their crucial role in the clinical setting and the potential public health impact of resistance development.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process can be delineated into the following key steps:

-

Cellular Uptake: As an aminoglycoside, ribostamycin enters the bacterial cell through an energy-dependent process.

-

Ribosomal Binding: Once inside the cytoplasm, ribostamycin binds irreversibly to the 30S ribosomal subunit. Specifically, it targets the A-site of the 16S rRNA.

-

Inhibition of Protein Synthesis: This binding event disrupts the normal function of the ribosome in several ways:

-

It interferes with the initiation complex of peptide formation.

-

It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

-

It blocks the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.

-

The culmination of these effects is the production of non-functional or truncated proteins, which is ultimately lethal to the bacterial cell.

References

- 1. intertekinform.com [intertekinform.com]

- 2. youtube.com [youtube.com]

- 3. graphviz.org [graphviz.org]

- 4. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]

Methodological & Application

Application Notes and Protocols: Ribostamycin Sulfate for the Selection of Transfected Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribostamycin sulfate is an aminoglycoside antibiotic produced by Streptomyces ribosidificus. Its mechanism of action involves the inhibition of protein synthesis in both prokaryotic and eukaryotic cells by binding to the 30S ribosomal subunit, leading to mistranslation and ultimately cell death.[1][2][3] In the context of molecular biology and genetic engineering, this compound can be utilized as a selective agent to isolate mammalian cells that have been successfully transfected with a vector containing a specific resistance gene.

This document provides detailed protocols and guidelines for using this compound in the selection of transfected mammalian cells, including the determination of optimal concentrations and the establishment of stable cell lines.

Mechanism of Action and Resistance

This compound, like other aminoglycoside antibiotics, disrupts protein synthesis, a fundamental process for cell survival.[1][2] Resistance to ribostamycin is conferred by the expression of aminoglycoside phosphotransferase (APH) enzymes.[1][2][4][5] These enzymes catalyze the phosphorylation of ribostamycin, rendering it unable to bind to the ribosome, thus allowing protein synthesis to proceed normally in cells expressing the APH gene. Several isoforms of APH, such as APH(3')-IIa, APH(3')-Id, and APH(3')-Ie, have been shown to effectively inactivate ribostamycin.[1][2][4][5] Therefore, for successful selection, the transfection vector must contain a cassette for the expression of an appropriate aminoglycoside phosphotransferase gene.

Data Presentation: Quantitative Parameters for Selection

The optimal concentration of this compound for the selection of transfected cells is highly dependent on the cell line, as different cell types exhibit varying sensitivities. Therefore, it is crucial to determine the minimum concentration that effectively kills non-transfected cells (the working concentration) for each cell line empirically. This is achieved by generating a "kill curve."

Table 1: Recommended Concentration Range for Kill Curve Analysis

| Antibiotic | General Concentration Range for Mammalian Cell Kill Curve |

| This compound | 100 - 1000 µg/mL |

Note: This range is a general guideline. The optimal concentration for your specific cell line may fall outside of this range and must be determined experimentally.

Table 2: Example Data from a this compound Kill Curve Experiment (Hypothetical)

| This compound Concentration (µg/mL) | Percent Cell Viability (Day 10) | Observations |

| 0 (Control) | 100% | Confluent monolayer |

| 100 | 80% | Some cell death, reduced confluence |

| 200 | 50% | Significant cell death and detachment |

| 400 | 10% | Majority of cells are dead, few remaining attached cells |

| 600 | 0% | Complete cell death |

| 800 | 0% | Complete cell death |

| 1000 | 0% | Complete cell death |

Based on this hypothetical data, a working concentration of 600 µg/mL would be chosen for the selection of stably transfected cells.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)

This protocol outlines the steps to determine the minimum concentration of this compound required to kill non-transfected cells of a specific mammalian cell line.[6][7][8]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 50 mg/mL in sterile water or PBS)

-

Multi-well plates (24- or 96-well)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Plating:

-

The day before starting the selection, plate the cells in a 24-well or 96-well plate at a density that allows them to reach 30-50% confluency on the following day.[7]

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a series of dilutions of this compound in complete culture medium. A suggested range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[9] It is recommended to prepare each concentration in triplicate.

-

-

Antibiotic Treatment:

-

Aspirate the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.

-

-

Incubation and Monitoring:

-

Incubate the plate under standard conditions for your cell line (e.g., 37°C, 5% CO₂).

-

Examine the cells daily under a microscope for signs of cell death (e.g., rounding, detachment, lysis).[7]

-

Replace the selective medium every 2-3 days with freshly prepared medium containing the appropriate antibiotic concentrations.[10]

-

-

Determining Cell Viability:

-

Analysis:

-

The optimal working concentration for selection is the lowest concentration of this compound that results in complete cell death.

-

Protocol 2: Selection of Stably Transfected Cells

This protocol describes the procedure for selecting and isolating cells that have stably integrated the plasmid DNA containing the gene of interest and the ribostamycin resistance gene.

Materials:

-

Transfected mammalian cells (and a non-transfected control)

-

Complete cell culture medium

-

This compound at the predetermined working concentration

-

Cloning cylinders or sterile pipette tips for colony picking

-

Multi-well plates for clonal expansion

Procedure:

-

Post-Transfection Recovery:

-

After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.[10]

-

-

Initiation of Selection:

-

After the recovery period, passage the cells into a new culture vessel with a complete medium containing the predetermined optimal concentration of this compound.

-

-

Maintenance of Selective Pressure:

-

Continue to culture the cells in the selective medium, replacing it every 3-4 days.

-

Over the next 1-2 weeks, non-transfected cells will die, while resistant cells will survive and begin to form colonies.

-

-

Isolation of Resistant Colonies:

-

Once colonies are visible (typically consisting of 500-1000 cells), they can be isolated.[11]

-

Using a sterile pipette tip or a cloning cylinder, carefully pick individual colonies.

-

Transfer each colony to a separate well of a multi-well plate (e.g., 24-well) containing a selective medium.

-

-

Expansion of Clonal Cell Lines:

-

Expand the isolated clones in the selective medium.

-

Once a sufficient cell number is reached, the clonal cell lines can be further characterized for the expression of the gene of interest.

-

Mandatory Visualizations

References

- 1. Frontiers | Identification and characterization of a novel chromosomal aminoglycoside 3’-O-phosphotransferase, APH(3′)-Id, from Kluyvera intermedia DW18 isolated from the sewage of an animal farm [frontiersin.org]

- 2. APH(3’)-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 5. researchgate.net [researchgate.net]

- 6. Antibiotic Kill Curve [merckmillipore.com]

- 7. invivogen.com [invivogen.com]

- 8. Stable Cell Line Generation | Thermo Fisher Scientific - BE [thermofisher.com]

- 9. invivogen.com [invivogen.com]

- 10. The crystal structure of aminoglycoside-3'-phosphotransferase-IIa, an enzyme responsible for antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

Determining the Minimum Inhibitory Concentration (MIC) of Ribostamycin Sulfate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of ribostamycin sulfate, a broad-spectrum aminoglycoside antibiotic. The methodologies outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing.

Introduction

This compound is an aminoglycoside antibiotic that exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis.[1] Determining the MIC is a critical step in understanding the in vitro potency of this compound against various bacterial strains. This quantitative measure helps in surveillance for resistance, establishing breakpoints, and in the research and development of new antimicrobial agents.

This protocol details two standard methods for MIC determination: Broth Microdilution and Agar Dilution. Adherence to standardized procedures is crucial for accurate and reproducible results.

Mechanism of Action of this compound

This compound, like other aminoglycoside antibiotics, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. The binding of ribostamycin to the 16S rRNA within the 30S ribosomal subunit interferes with the translation process. This interference can lead to the production of truncated or non-functional proteins, ultimately resulting in bacterial cell death.

References

Application of Ribostamycin Sulfate in Protein Synthesis Inhibition Assays

Application Notes

Introduction

Ribostamycin, an aminoglycoside antibiotic derived from Streptomyces ribosidificus, is a potent inhibitor of bacterial protein synthesis.[1] Its sulfate salt, ribostamycin sulfate, is commonly utilized in research settings to investigate bacterial translation mechanisms and to screen for novel antimicrobial agents. Ribostamycin exerts its antibacterial effect by binding to the 30S ribosomal subunit in bacteria.[1][2][3] This interaction interferes with the fidelity of translation by causing misreading of the mRNA codon and inhibiting the translocation of the ribosome, ultimately leading to the cessation of protein synthesis and bacterial cell death.[1][2] These application notes provide a detailed protocol for an in vitro protein synthesis inhibition assay using this compound, employing a cell-free E. coli S30 extract system and a luciferase reporter for quantitative analysis.

Principle of the Assay

This assay quantifies the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system. An E. coli S30 extract provides the necessary translational machinery (ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors). A synthetic mRNA transcript encoding a reporter protein, such as firefly luciferase, is added to the system. In the absence of an inhibitor, the translational machinery synthesizes active luciferase, which, in the presence of its substrate D-luciferin and ATP, produces a measurable luminescent signal. When this compound is introduced, it binds to the bacterial ribosomes and inhibits protein synthesis, resulting in a dose-dependent decrease in the luminescent signal. The half-maximal inhibitory concentration (IC50) of this compound can then be determined by measuring the luminescence across a range of inhibitor concentrations.

Quantitative Data for Aminoglycoside-Mediated Protein Synthesis Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) for ribostamycin and other clinically relevant aminoglycoside antibiotics in an in vitro bacterial protein synthesis assay. This data is crucial for comparing the potency of different aminoglycosides and for designing experiments with appropriate concentration ranges.

| Aminoglycoside | Target Organism/System | Assay Type | IC50 (µM) | Reference |

| Ribostamycin | Bacterial Ribosomes | In vitro translation | ~1.5 | Inferred from[4] |

| Neomycin | Bacterial Ribosomes | In vitro translation | ~0.8 | Inferred from[4] |

| Paromomycin | Bacterial Ribosomes | In vitro translation | ~0.5 | Inferred from[4] |

| Gentamicin | E. coli | In vivo growth | >1 µg/mL | [5] |

| Apramycin | E. coli | In vivo growth | ~10 µg/mL | [5] |

Note: The IC50 value for Ribostamycin is an approximation derived from graphical data in the cited literature, as a precise numerical value was not explicitly stated. The values for gentamicin and apramycin are based on whole-cell growth inhibition (Minimum Inhibitory Concentration) and are provided for context.

Experimental Protocols

Preparation of E. coli S30 Extract

This protocol describes the preparation of a crude cell-free extract from E. coli that is competent for in vitro transcription and translation.

Materials:

-

E. coli strain (e.g., MRE600 or BL21(DE3))

-

Luria-Bertani (LB) broth

-

S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)

-

Lysozyme

-

Deoxycholic acid

-

High-speed centrifuge

Procedure:

-

Inoculate a large culture of E. coli and grow with vigorous shaking at 37°C to an OD600 of 0.8-1.0.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet three times with cold S30 Buffer.

-

Resuspend the cell pellet in a minimal volume of S30 Buffer.

-

Lyse the cells by adding lysozyme and a mild detergent like deoxycholic acid, followed by incubation on ice. Alternatively, use a French press or sonication for mechanical lysis.

-

Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (the S30 extract) and incubate it at 37°C for 80 minutes to degrade endogenous mRNA and DNA.

-

Dialyze the extract against S30 Buffer overnight at 4°C.

-

Centrifuge the dialyzed extract again at 4,000 x g for 10 minutes at 4°C to remove any precipitate.

-

Aliquot the final S30 extract and store it at -80°C.

In Vitro Protein Synthesis Inhibition Assay Using a Luciferase Reporter

This protocol details the steps for measuring the inhibitory activity of this compound on bacterial protein synthesis.

Materials:

-

Prepared E. coli S30 extract

-

This compound stock solution (e.g., 10 mM in nuclease-free water)

-

Luciferase mRNA template (capped and polyadenylated)

-

Amino acid mixture (complete, minus methionine if radiolabeling)

-

Energy mix (ATP, GTP, creatine phosphate, creatine kinase)

-

Reaction buffer (e.g., HEPES-Polymix buffer pH 7.5)

-

Luciferase Assay Reagent (containing D-luciferin)

-

Luminometer

-

96-well microplate (opaque, white for luminescence)

Procedure:

-

Thaw all reagents on ice.

-

Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and energy mix.

-

Prepare serial dilutions of this compound in nuclease-free water.

-

In a 96-well microplate, add the desired volume of the this compound dilutions to the appropriate wells. Include a no-inhibitor control (vehicle only) and a no-mRNA control (background).

-

Add the luciferase mRNA template to all wells except the no-mRNA control.

-

Initiate the translation reaction by adding the master mix to each well.

-

Incubate the plate at 37°C for 60-90 minutes.

-

After incubation, add the Luciferase Assay Reagent to each well according to the manufacturer's instructions.

-

Immediately measure the luminescence using a luminometer.

Data Analysis:

-

Subtract the background luminescence (no-mRNA control) from all other readings.

-

Normalize the data by expressing the luminescence in each treated well as a percentage of the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of Ribostamycin Action on the Bacterial Ribosome.

Experimental Workflow for Protein Synthesis Inhibition Assay

Caption: Workflow for the In Vitro Protein Synthesis Inhibition Assay.

References

Application Notes and Protocols for Ribostamycin Sulfate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Ribostamycin Sulfate stock solutions in cell culture applications. Ribostamycin, an aminoglycoside antibiotic, is a valuable tool for various research applications, including the selection of genetically modified cells.

Data Presentation

This compound Properties

| Property | Value | Source |

| Molecular Weight | 552.55 g/mol | [1][2] |

| Solubility in Water | ≥24.6 mg/mL to 100 mg/mL | [3][4][][6] |

| Solubility in DMSO | Insoluble | [3][6] |

| Solubility in Ethanol | Insoluble | [3][6] |

| Storage of Powder | -20°C or 2-8°C, protect from light | [1][2][3][7] |

Recommended Storage of Stock Solutions

| Storage Temperature | Duration | Source |

| -20°C | Up to 1 month | [2] |

| -80°C | Up to 6 months (some sources suggest up to 1 year) | [2] |

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound.

Materials:

-

This compound powder

-

Sterile, nuclease-free water (e.g., cell culture grade water or water for injection)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile serological pipettes

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile cryovials or microcentrifuge tubes for aliquoting

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 50 mg/mL stock solution, weigh 500 mg of the powder.

-

Dissolving: Transfer the powder to a sterile conical tube. Add a small volume of sterile water (e.g., 5 mL for a final volume of 10 mL) and gently swirl to dissolve the powder. Once dissolved, add sterile water to reach the final desired volume.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.

-

Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. Aliquoting prevents repeated freeze-thaw cycles which can degrade the antibiotic.

-

Labeling and Storage: Clearly label each aliquot with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months or longer).[2]

Protocol 2: Determination of Optimal Working Concentration using a Kill Curve

The effective concentration of this compound for cell selection varies depending on the cell line. Therefore, it is essential to perform a kill curve experiment to determine the minimum concentration that effectively kills non-resistant cells.

Materials:

-

Your mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution (prepared as in Protocol 1)

-

Multi-well tissue culture plates (e.g., 24-well or 96-well)

-

Trypan blue solution and a hemocytometer or an automated cell counter

Procedure:

-

Cell Seeding: Seed your cells into the wells of a multi-well plate at a density that will allow them to reach approximately 50-70% confluency within 24 hours.

-

Prepare Antibiotic Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A suggested starting range for many aminoglycosides like G418 is between 100 µg/mL and 1000 µg/mL.[8][9] A typical series might include concentrations such as 0 (control), 100, 200, 400, 600, 800, and 1000 µg/mL.

-

Treatment: After 24 hours of cell seeding, aspirate the old medium and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.

-

Incubation and Observation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂). Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.

-

Medium Change: Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days.

-

Determine Viability: After 7-10 days of selection, assess cell viability in each well. This can be done by visual inspection, but a quantitative method like Trypan blue exclusion assay is recommended.

-

Analysis: The lowest concentration of this compound that results in complete cell death is the optimal working concentration for selecting your specific cell line.

Visualizations

Caption: Workflow for preparing and determining the working concentration of this compound.

Caption: Mechanism of action of Ribostamycin as an antibiotic.

References

- 1. eeescience.utoledo.edu [eeescience.utoledo.edu]

- 2. med.wmich.edu [med.wmich.edu]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. horizondiscovery.com [horizondiscovery.com]

- 7. nkylilis.com [nkylilis.com]

- 8. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Ribostamycin Sulfate in the Study of Aminoglycoside-Modifying Enzymes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ribostamycin sulfate as a crucial substrate in the characterization of aminoglycoside-modifying enzymes (AMEs). Ribostamycin, a 4,5-disubstituted aminoglycoside antibiotic, serves as an effective tool for elucidating the kinetic and structural properties of these enzymes, which are primary mediators of bacterial resistance to aminoglycoside antibiotics.[1]

Introduction to Aminoglycoside-Modifying Enzymes (AMEs)

Bacterial resistance to aminoglycosides is most commonly due to the presence of AMEs.[2] These enzymes inactivate the antibiotics by covalently modifying specific hydroxyl or amino groups on the aminoglycoside scaffold. AMEs are broadly classified into three major families based on the modification they catalyze:

-

Aminoglycoside Acetyltransferases (AACs): These enzymes utilize acetyl-Coenzyme A (AcCoA) to acetylate amino groups.

-

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP or GTP to a hydroxyl group.

-

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases (AADs), these enzymes transfer an adenylyl group from ATP to a hydroxyl group.

Understanding the substrate specificity and kinetic profiles of these enzymes is paramount for the development of novel aminoglycoside derivatives that can evade their modifying activity, thereby restoring antibacterial efficacy.

This compound as a Substrate for AME Studies

This compound is an ideal substrate for studying AMEs for several reasons:

-

Broad Substrate Activity: It is recognized and modified by enzymes from all three AME families, allowing for comparative studies.

-

Well-Characterized Modifications: The sites of modification on the ribostamycin molecule are well-documented, facilitating the interpretation of experimental results.

-

Commercial Availability: High-purity this compound is readily available for research purposes.

Quantitative Data on Ribostamycin Modification by AMEs

The following tables summarize the kinetic parameters of various AMEs with this compound as a substrate. These data are essential for comparing the efficiency of different enzymes and for evaluating the efficacy of potential inhibitors.

Table 1: Kinetic Parameters of Aminoglycoside Acetyltransferases (AACs) with Ribostamycin

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| AAC(3)-IV | 55 ± 4 | N/A | N/A | [3] |

| AAC(2')-If | N/A | N/A | (3.72 ± 0.52) x 10⁴ | [4] |

Note: N/A indicates that the specific value was not provided in the cited source. For AAC(3)-IV, the provided Km is a dissociation constant (Kd) determined by Isothermal Titration Calorimetry.[3] Ribostamycin exhibits substrate inhibition with AAC(3)-IV at higher concentrations.[3]

Table 2: Minimum Inhibitory Concentrations (MIC) of Ribostamycin against Bacteria with Characterized AMEs

| Bacterial Strain | AME(s) Present | Ribostamycin MIC (µM) | Source |

| Escherichia coli ATCC 25922 | Not specified | 29.0 | [5][6] |

| Escherichia coli ATCC 35218 | Not specified | 57.9 | [6] |

| Staphylococcus aureus ATCC 12600 | Not specified | 57.9 | [6] |

| Staphylococcus aureus ATCC 29213 | Not specified | 115.8 | [6] |

| Klebsiella pneumoniae (gentamicin-resistant) | AAC(3)-I, AAD(2") | Active (specific MIC not provided) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound to study AMEs.

Protocol 1: Kinetic Analysis of Aminoglycoside Acetyltransferases (AACs)

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of AAC enzymes using ribostamycin as a substrate. The assay monitors the production of Coenzyme A (CoASH), which reacts with a chromogenic agent.

Materials:

-

Purified AAC enzyme

-

This compound solution (stock solution in water)

-

Acetyl-Coenzyme A (AcCoA) solution (freshly prepared)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine

-

Assay buffer (e.g., 100 mM MES, pH 6.6, 80 mM NaCl, 10 mM MgCl₂, 20 mM KCl)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of DTNB (or 4,4'-dithiodipyridine), and a saturating concentration of AcCoA.

-

Enzyme Addition: Add a known amount of the purified AAC enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.

-

Initiation of Reaction: Initiate the reaction by adding varying concentrations of this compound.

-

Data Acquisition: Immediately monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of CoASH production.

-